molecular formula C18H18F2N2O3S B499925 N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE

N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B499925
M. Wt: 380.4g/mol
InChI Key: USVAMCOVUYKJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a chemical compound that features a prolinamide core with fluorinated phenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the fluorinated phenyl and sulfonyl intermediates. One common approach is to use fluorosulfonyl radicals, which can be generated from different precursors and used to introduce the sulfonyl fluoride group efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group to yield different functional groups.

    Substitution: The fluorinated phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can result in a variety of fluorinated aromatic compounds.

Scientific Research Applications

N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-FLUORO-2-METHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of fluorinated phenyl and sulfonyl groups attached to a prolinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18F2N2O3S

Molecular Weight

380.4g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18F2N2O3S/c1-12-15(20)4-2-5-16(12)21-18(23)17-6-3-11-22(17)26(24,25)14-9-7-13(19)8-10-14/h2,4-5,7-10,17H,3,6,11H2,1H3,(H,21,23)

InChI Key

USVAMCOVUYKJDF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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